molecular formula C15H15N5 B6443183 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine CAS No. 2640946-56-9

9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine

Cat. No.: B6443183
CAS No.: 2640946-56-9
M. Wt: 265.31 g/mol
InChI Key: UHDZBRWLLSLZFC-UHFFFAOYSA-N
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Description

9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine is a synthetic compound belonging to the purine class of organic molecules. Purines are heterocyclic aromatic compounds that play crucial roles in biochemistry, particularly in the structure of nucleotides, which are the building blocks of DNA and RNA. This specific compound features a cyclopropyl group and a 3-methylphenyl group attached to the purine core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Purine Core: Starting with a suitable purine precursor, such as 6-chloropurine, the cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine under basic conditions.

    Introduction of the 3-Methylphenyl Group: The 3-methylphenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a 3-methylphenylboronic acid derivative.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.

    Reduction: Reduction reactions can target the purine ring or the phenyl group, potentially leading to the formation of dihydropurines or reduced phenyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the purine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

    Oxidation: Cyclopropyl ketones or alcohols.

    Reduction: Dihydropurines or reduced phenyl derivatives.

    Substitution: Halogenated purines or phenyl derivatives.

Scientific Research Applications

9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it could inhibit a key enzyme in a metabolic pathway, thereby altering the pathway’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    9-cyclopropyl-9H-purin-6-amine: Lacks the 3-methylphenyl group, which may result in different biological activity.

    N-(3-methylphenyl)-9H-purin-6-amine: Lacks the cyclopropyl group, potentially affecting its chemical reactivity and biological interactions.

    9-cyclopropyl-N-phenyl-9H-purin-6-amine: Similar structure but without the methyl group on the phenyl ring, which could influence its properties.

Uniqueness

The presence of both the cyclopropyl and 3-methylphenyl groups in 9-cyclopropyl-N-(3-methylphenyl)-9H-purin-6-amine imparts unique chemical and biological properties, making it distinct from other purine derivatives. These structural features may enhance its binding affinity to specific molecular targets or alter its metabolic stability.

Properties

IUPAC Name

9-cyclopropyl-N-(3-methylphenyl)purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5/c1-10-3-2-4-11(7-10)19-14-13-15(17-8-16-14)20(9-18-13)12-5-6-12/h2-4,7-9,12H,5-6H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDZBRWLLSLZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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